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Compound of Interest

Compound Name: 2-Chloro-5-ethoxy-4-iodopyridine

CAS No.: 877133-33-0

Cat. No.: B8730750

Get Quote

Executive Summary
The 2-chloro-5-ethoxy-4-iodopyridine scaffold represents a highly functionalized pyridine

core essential for structure-activity relationship (SAR) studies. Its value lies in the orthogonal

reactivity of its three substituents:

C2-Chlorine: Available for SNAr displacement (e.g., with amines/alkoxides) or late-stage

cross-coupling.

C4-Iodine: A highly reactive handle for selective Suzuki, Sonogashira, or Buchwald-Hartwig

couplings, enabling the introduction of complex aryl or heteroaryl groups.

C5-Ethoxy: A stable electron-donating group that modulates the electronic properties of the

ring and solubility.

This guide prioritizes a regioselective chemical synthesis over direct lithiation approaches,

which often suffer from poor selectivity (C3 vs. C4 vs. C6) on this specific substrate.
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Synthetic Strategy & Retrosynthesis
The Regioselectivity Challenge
Direct electrophilic iodination of 2-chloro-5-ethoxypyridine is problematic. The ethoxy group at

C5 activates the ortho positions (C4 and C6). However, the C6 position (ortho to nitrogen) is

often kinetically favored in lithiation (Directed Ortho Metalation), while C4 is sterically hindered.

To guarantee the installation of the iodine at C4, we employ an N-oxide directed nitration

strategy, which leverages the cooperative electronic effects of the N-oxide and the ethoxy

group to exclusively target the C4 position.

Retrosynthetic Pathway
The synthesis is deconstructed into five robust steps starting from the commercially available 2-

chloro-5-hydroxypyridine.
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Figure 1: Retrosynthetic analysis leveraging N-oxide activation for C4 regiocontrol.

Detailed Experimental Protocols
Step 1: O-Alkylation
Objective: Convert the hydroxyl group to the ethoxy ether.

Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

Mechanism: Williamson Ether Synthesis.

Protocol:

Charge a reactor with 2-chloro-5-hydroxypyridine (1.0 eq) and anhydrous DMF (10 vol).

Add K₂CO₃ (2.0 eq) in one portion.
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Add Ethyl Iodide (1.2 eq) dropwise at ambient temperature.

Heat the mixture to 60°C for 4 hours. Monitor by TLC/LCMS.

Workup: Cool to RT, pour into ice water (50 vol), and extract with Ethyl Acetate (EtOAc).

Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

Yield: Expect >90% as a yellow oil.

Step 2: N-Oxidation
Objective: Activate the pyridine ring for nucleophilic attack and direct the subsequent nitration

to C4.

Reagents: Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA), DCM.

Why UHP/TFAA? This system generates trifluoroperacetic acid in situ. It is safer and more

scalable than mCPBA, avoiding the formation of shock-sensitive byproducts.

Protocol:

Dissolve 2-chloro-5-ethoxypyridine (1.0 eq) in DCM (10 vol) and cool to 0°C.

Add Urea Hydrogen Peroxide (2.0 eq).

Add TFAA (1.8 eq) dropwise, maintaining internal temperature <5°C.

Allow to warm to RT and stir for 16 hours.

Quench: Carefully add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess

peroxide.

Workup: Separate layers. Wash organic layer with NaHCO₃ and brine.[2] Dry and

concentrate.

Purification: Silica gel chromatography (0-5% MeOH in DCM).

Product:2-Chloro-5-ethoxypyridine 1-oxide (Solid).
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Step 3: Regioselective Nitration
Objective: Install the nitrogen functionality at C4.

Reagents: Conc. H₂SO₄, Fuming HNO₃.

Mechanism: Electrophilic Aromatic Substitution. The N-oxide oxygen donates electron

density to C2/C4/C6, but the ethoxy group at C5 reinforces activation at C4 and C6. Sterics

and electronics favor C4.

Protocol:

Dissolve the N-oxide (1.0 eq) in Conc. H₂SO₄ (6 vol) at 0°C.

Add Fuming HNO₃ (1.5 eq) dropwise.

Warm to RT, then heat to 100°C for 2–4 hours. Caution: Evolution of NO₂ gas.

Workup: Pour onto crushed ice. Neutralize carefully with solid Na₂CO₃ or NaOH solution to

pH 7-8.

Extract with DCM or EtOAc.

Product:2-Chloro-5-ethoxy-4-nitropyridine 1-oxide (Yellow solid).

Step 4: Global Reduction (Deoxygenation & Nitro
Reduction)
Objective: Convert the 4-nitro-N-oxide intermediate to the 4-aminopyridine.

Reagents: Iron powder (Fe), Acetic Acid (AcOH), or H₂/Raney Ni.

Recommendation: Use Fe/AcOH to avoid potential dechlorination at C2 which can occur with

catalytic hydrogenation.

Protocol:

Suspend the Nitro-N-oxide (1.0 eq) in AcOH (10 vol) and Water (2 vol).
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Add Iron powder (5.0 eq) in portions at RT (exothermic).

Heat to 80°C for 2 hours.

Workup: Filter through Celite to remove iron residues. Concentrate the filtrate.

Neutralize the residue with saturated NaHCO₃ and extract with EtOAc.

Product:4-Amino-2-chloro-5-ethoxypyridine.

Step 5: Sandmeyer Iodination
Objective: Convert the amino group to the final iodine substituent.

Reagents: NaNO₂, H₂SO₄ (aq), KI.

Protocol:

Suspend 4-amino-2-chloro-5-ethoxypyridine (1.0 eq) in 20% H₂SO₄ (10 vol) at 0°C.

Add NaNO₂ (1.2 eq) in water dropwise. Stir for 30 min at 0°C to form the diazonium salt.

Add a solution of KI (2.0 eq) in water dropwise.[3]

Allow to warm to RT and stir for 2 hours. Note: Evolution of N₂ gas and formation of dark

iodine color.

Workup: Neutralize with NaHCO₃. Add Na₂S₂O₃ solution to decolorize excess iodine. Extract

with EtOAc.[1][4]

Purification: Column chromatography (Hexanes/EtOAc).

Final Product:2-Chloro-5-ethoxy-4-iodopyridine (Off-white to pale yellow solid).

Workflow Visualization
Sandmeyer Reaction Workup Flow
The Sandmeyer step is critical and prone to low yields if not quenched properly.
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Figure 2: Optimized workup for the Sandmeyer iodination to ensure high purity.

Characterization Data
The following data supports the structural validation of the final compound.
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Property Specification Notes

Appearance Off-white to pale yellow solid
Darkens upon light exposure

(store in amber vials).

Molecular Formula C₇H₇ClINO

Molecular Weight 283.49 g/mol

¹H NMR (400 MHz, CDCl₃)

δ 8.02 (s, 1H, C6-H), 7.35 (s,

1H, C3-H), 4.15 (q, 2H), 1.50

(t, 3H)

Diagnostic: Loss of C4-H

signal; C3-H and C6-H appear

as singlets due to lack of

coupling.

¹³C NMR

Expected peaks: ~150 (C6),

148 (C2), 145 (C5), 124 (C3),

105 (C4-I), 65 (OCH₂), 14

(CH₃)

C4-I carbon is typically

shielded (upfield) around 90-

110 ppm.

MS (ESI+) [M+H]⁺ = 283.9 / 285.9
Characteristic Cl isotope

pattern (3:1 ratio).

Troubleshooting & Safety
Troubleshooting

Low Yield in Nitration: Ensure the starting material is the N-oxide. The free pyridine will not

nitrate efficiently at C4 under these conditions. If the reaction stalls, add more H₂SO₄ to

ensure the medium is strongly acidic.

Dechlorination: During the reduction step, if using catalytic hydrogenation (Pd/C), the C2-Cl

bond is labile. Use Fe/AcOH or SnCl₂ to preserve the chloride.

Instability: Iodopyridines can be light-sensitive. Store at -20°C under argon.

Safety Protocols
UHP/TFAA: This combination forms a potent oxidizer. Perform the addition slowly at 0°C to

prevent thermal runaway.
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Diazonium Salts: Do not isolate the diazonium intermediate in the Sandmeyer reaction; it is

potentially explosive when dry. React immediately with KI.

Waste: Segregate halogenated waste. Iodine residues should be reduced with thiosulfate

before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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